Cas no 917918-79-7 (4,7-Dimethoxy-6-azaindole Hydrochloride)

4,7-Dimethoxy-6-azaindole Hydrochloride is a heterocyclic compound featuring a 6-azaindole core structure substituted with methoxy groups at the 4 and 7 positions. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The methoxy substitutions contribute to its electron-rich aromatic system, facilitating selective functionalization. Its well-defined structure and high purity make it a reliable building block for research in drug discovery and organic synthesis. The hydrochloride salt ensures consistent handling and storage properties.
4,7-Dimethoxy-6-azaindole Hydrochloride structure
917918-79-7 structure
Product Name:4,7-Dimethoxy-6-azaindole Hydrochloride
CAS No:917918-79-7
MF:C9H11ClN2O2
MW:214.648841142654
MDL:MFCD14706722
CID:827507
PubChem ID:57355820
Update Time:2025-06-08

4,7-Dimethoxy-6-azaindole Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
    • 4,7-Dimethoxy-6-azaindole Hydrochloride
    • 4,7-DIMETHOXY-6-AZAINDOLE HYDROCHLORIDE,WHITE SOLID
    • PRAZDAQRFZQEIH-UHFFFAOYSA-N
    • C9H10N2O2.ClH
    • 3269AH
    • AK142597
    • AX8282415
    • 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride
    • 1H-Pyrrolo[2,3-c]pyridine,4,7-diMethoxy-,hydrochloride
    • 1H-Pyrrolo[2,3-c]pyridine,4,7-dimethoxy-,hydrochloride(1:1)
    • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/
    • 1H-Pyrrolo[2,3-c]pyridine 4,7-dimethoxy-, hydrochloride (1:1)
    • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine monohydrochloride
    • 4,7-DIMETHOXY-1H-PYRROLO[2,3-C]PYRIDINE HCL
    • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
    • 1H-Pyrrolo[2,3-c]pyridine, 4,7-dimethoxy-, hydrochloride (1:1)
    • AKOS022175165
    • SCHEMBL3558795
    • CS-13066
    • CS-M1661
    • 917918-79-7
    • DTXSID30723316
    • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridinehydrochloride
    • MDL: MFCD14706722
    • Inchi: 1S/C9H10N2O2.ClH/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8;/h3-5,10H,1-2H3;1H
    • InChI Key: PRAZDAQRFZQEIH-UHFFFAOYSA-N
    • SMILES: Cl.N1C(OC)=C2C(C=CN2)=C(OC)C=1

Computed Properties

  • Exact Mass: 214.0509053g/mol
  • Monoisotopic Mass: 214.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.1

4,7-Dimethoxy-6-azaindole Hydrochloride Pricemore >>

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4,7-Dimethoxy-6-azaindole Hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 0.17 - 0.2 MPa, 50 °C → 35 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  1 - 2 h, 10 - 30 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; Tripp, Jonathan C.; Schultz, Mitchell J.; Payack, Joseph F.; Fanfair, Dayne D.; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

4,7-Dimethoxy-6-azaindole Hydrochloride Raw materials

4,7-Dimethoxy-6-azaindole Hydrochloride Preparation Products

Additional information on 4,7-Dimethoxy-6-azaindole Hydrochloride

Introduction to 4,7-Dimethoxy-6-azaindole Hydrochloride (CAS No. 917918-79-7)

4,7-Dimethoxy-6-azaindole Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 917918-79-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of methoxy groups at the 4- and 7-positions, combined with an azaindole core, imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery.

The 4,7-Dimethoxy-6-azaindole moiety is part of a broader class of azaindoles, which have been extensively studied for their pharmacological properties. Azaindoles are structurally related to indoles but feature a nitrogen atom replacing one of the methylene groups in the indole ring. This substitution introduces additional functional possibilities, enabling diverse interactions with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for various experimental applications.

In recent years, there has been growing interest in azaindole derivatives as potential therapeutic agents. The 4,7-Dimethoxy-6-azaindole Hydrochloride structure has been explored in several preclinical studies for its potential roles in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Its ability to interact with enzymes and receptors makes it a promising candidate for further development into novel drugs.

One of the most compelling aspects of 4,7-Dimethoxy-6-azaindole Hydrochloride is its versatility in chemical modification. Researchers have utilized this compound as a starting point to synthesize analogs with enhanced or tailored biological activities. For instance, modifications at the nitrogen or methoxy positions can lead to derivatives with improved binding affinity or selectivity for specific targets. This flexibility underscores its importance as a building block in medicinal chemistry.

The pharmacological profile of 4,7-Dimethoxy-6-azaindole Hydrochloride has been investigated in several model systems. Studies have suggested that it may exert its effects through multiple mechanisms, including inhibition of kinases and modulation of ion channels. These findings are particularly intriguing given the increasing recognition of azaindoles as pharmacophores in drug design. The compound's ability to cross the blood-brain barrier also makes it an attractive candidate for central nervous system (CNS) therapies.

Advances in computational chemistry have further facilitated the exploration of 4,7-Dimethoxy-6-azaindole Hydrochloride's potential. Molecular docking simulations have been used to predict its interactions with various biological targets, providing insights into its mechanism of action. These computational approaches complement experimental studies and have accelerated the discovery process.

The synthesis of 4,7-Dimethoxy-6-azaindole Hydrochloride involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Modern synthetic methodologies have improved yield and efficiency, making large-scale production feasible for research and development purposes. This accessibility is crucial for conducting comprehensive biological evaluations and optimizing lead compounds.

In conclusion, 4,7-Dimethoxy-6-azaindole Hydrochloride (CAS No. 917918-79-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for azaindole derivatives, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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